
2-Hydroxyterephthalaldehyde
Overview
Description
2-Hydroxyterephthalaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of terephthalaldehyde, where one of the hydrogen atoms in the benzene ring is replaced by a hydroxyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2-Hydroxyterephthalaldehyde (2-HTPA) is an organic compound that is used in various biochemical and physiological applications . It is a derivative of terephthalic acid and is used in the synthesis of many compounds including pharmaceuticals, food additives, and other industrial products . The primary targets of 2-HTPA are the biochemical pathways involved in these syntheses.
Mode of Action
The mode of action of 2-HTPA involves its interaction with its targets through chemical reactions. For instance, terephthalaldehyde, a related compound, is used in the preparation of imines, also known as Schiff bases, following a condensation reaction with amines . This reaction is reversible, creating an equilibrium between the aldehyde and amine on one side, and the imine and water on the other .
Biochemical Pathways
2-HTPA is involved in the synthesis of heterocycles via multicomponent reactions (MCRs), the detection of hydroxyl radicals, the production of bio-based polyester monomers like 2,5-furandicarboxylic acid (FDCA), and the creation of fluorescent chemosensors. These biochemical pathways are affected by the presence of 2-HTPA, leading to the production of various compounds with different properties and uses.
Result of Action
The result of 2-HTPA’s action is the formation of various compounds with different properties and uses. For instance, it is used in the synthesis of heterocycles, the detection of hydroxyl radicals, and the production of bio-based polyester monomers. These compounds can have various molecular and cellular effects depending on their specific properties and uses.
Action Environment
The action, efficacy, and stability of 2-HTPA can be influenced by various environmental factors. For instance, the formation of imines from terephthalaldehyde, a related compound, is influenced by the pH of the solution . Additionally, the presence of transition metals can interfere with the detection of hydroxyl radicals using terephthalate, a probe that forms 2-hydroxyterephthalic acid . Therefore, the environment in which 2-HTPA is used can significantly impact its action and the resulting compounds.
Biochemical Analysis
Cellular Effects
The cellular effects of 2-Hydroxyterephthalaldehyde are not well-documented in the literature. It is known that terephthalate, which reacts with hydroxyl radicals to form 2-hydroxyterephthalic acid, is used as a sensitive probe for detecting these radicals . This detection method is crucial in understanding chemistry in surface waters, clouds, and aerosols, as well as the role of hydroxyl radicals in inflammation associated with particulate matter exposure .
Molecular Mechanism
The molecular mechanism of this compound is not well-studied. It is known that D-2-hydroxyacid dehydrogenases (2HADHs) constitute a widespread family of oxidoreductases, catalyzing the stereospecific, reversible reduction of 2-keto acids to the corresponding 2-hydroxy acids by the simultaneous oxidation of nicotinamide adenine dinucleotide (NAD+) .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that terephthalate, which reacts with hydroxyl radicals to form 2-hydroxyterephthalic acid, is used as a sensitive probe for detecting these radicals . This detection method is crucial in understanding chemistry in surface waters, clouds, and aerosols, as well as the role of hydroxyl radicals in inflammation associated with particulate matter exposure .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the literature. It is known that D-2-hydroxyacid dehydrogenases (2HADHs) constitute a widespread family of oxidoreductases, catalyzing the stereospecific, reversible reduction of 2-keto acids to the corresponding 2-hydroxy acids by the simultaneous oxidation of nicotinamide adenine dinucleotide (NAD+) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyterephthalaldehyde can be synthesized through several methods. One common method involves the hydrothermal synthesis of related compounds. This process typically involves the use of different combinations of cations under controlled temperature and pressure conditions. Another method involves the reaction of 2-((4-methoxybenzyl)oxy)terephthalaldehyde with trifluoroacetic acid in anhydrous dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, it is likely that similar hydrothermal and chemical synthesis methods are scaled up for industrial use. These methods ensure the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyterephthalaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of 2-hydroxyterephthalic acid.
Reduction: Reduction can produce 2-hydroxyterephthal alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyterephthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heterocycles via multicomponent reactions.
Biology: It serves as a sensitive probe for detecting hydroxyl radicals, which is crucial in understanding chemical processes in surface waters, clouds, and aerosols.
Medicine: The compound is used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is relevant in the production of bio-based polyester monomers like 2,5-furandicarboxylic acid, which can be used as a substitute for terephthalic acid in polyester production.
Comparison with Similar Compounds
Terephthalaldehyde: An isomer of benzene dicarboxaldehyde with aldehyde groups in the para position on the benzene ring.
Isophthalaldehyde: Another isomer with aldehyde groups in the meta position on the benzene ring.
2,5-Thiophenedicarboxaldehyde: A related compound with a thiophene ring instead of a benzene ring.
Uniqueness: 2-Hydroxyterephthalaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its ability to act as a sensitive probe for hydroxyl radicals further distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-hydroxyterephthalaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-5,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIOBSJHIZBUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


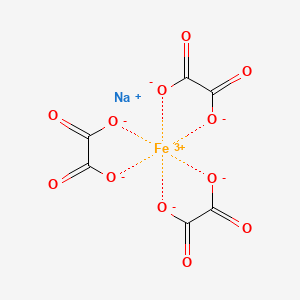
![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![4-[4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3069397.png)
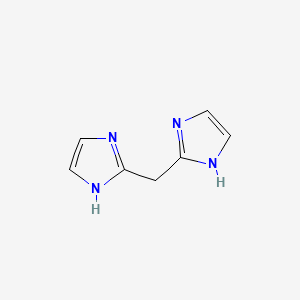

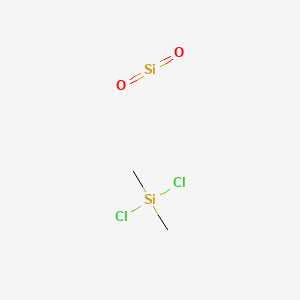
![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)
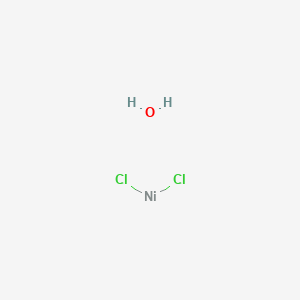


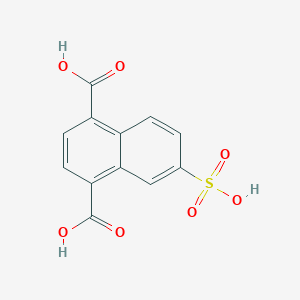
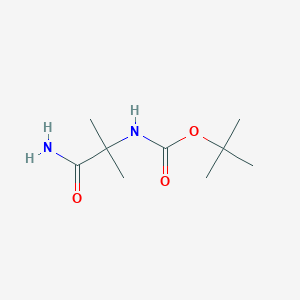
![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)

